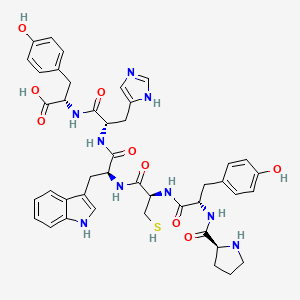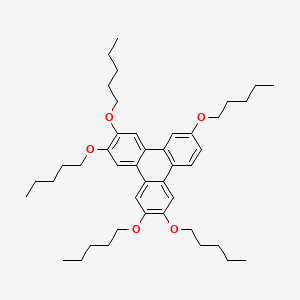
2,3,6,7,10-Pentakis(pentyloxy)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10-Pentakis(pentyloxy)triphenylene is a compound belonging to the class of discotic liquid crystals. These compounds are characterized by their unique molecular structure, which allows them to form columnar mesophases. This particular compound is known for its remarkable photoconductivity and high charge carrier mobility, making it a valuable material in the field of optoelectronics .
Preparation Methods
The synthesis of 2,3,6,7,10-Pentakis(pentyloxy)triphenylene typically involves the etherification of 2-hydroxy-3,6,7,10,11-pentapentyloxytriphenylene. The process includes adding the compound to a three-necked flask along with potassium carbonate and acetonitrile, followed by the addition of 1,6-dibromoethane. The reaction is then refluxed under a nitrogen atmosphere at 75°C for 12 hours . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
2,3,6,7,10-Pentakis(pentyloxy)triphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron trichloride for catalysis and potassium carbonate for etherification . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Scholl reaction can be used to trimerize the compound, resulting in the formation of hexamethoxy triphenylene .
Scientific Research Applications
2,3,6,7,10-Pentakis(pentyloxy)triphenylene has a wide range of scientific research applications. In chemistry, it is used as a molecular organic material for optoelectronic devices due to its high charge carrier mobility and photoconductivity . In biology and medicine, its unique properties make it a potential candidate for use in biosensors and other diagnostic tools. In the industry, it is used in the production of liquid crystal displays and other electronic devices .
Mechanism of Action
The mechanism of action of 2,3,6,7,10-Pentakis(pentyloxy)triphenylene involves its ability to form ordered columnar structures through molecular self-assembly. This self-assembly is driven by the balance between the rigid core and flexible side chains of the molecule, which allows for efficient charge transport and photoconductivity . The molecular targets and pathways involved in its action are primarily related to its interaction with light and charge carriers.
Comparison with Similar Compounds
2,3,6,7,10-Pentakis(pentyloxy)triphenylene can be compared with other similar compounds such as 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene and hexakis(4-nonylphenyl)triphenylene . These compounds share similar structural features but differ in the number and type of side chains attached to the triphenylene core. The unique properties of this compound, such as its high charge carrier mobility and photoconductivity, make it stand out among its peers .
Properties
CAS No. |
166332-34-9 |
|---|---|
Molecular Formula |
C43H62O5 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
2,3,6,7,10-pentapentoxytriphenylene |
InChI |
InChI=1S/C43H62O5/c1-6-11-16-23-44-33-21-22-34-35(28-33)37-30-41(46-25-18-13-8-3)43(48-27-20-15-10-5)32-39(37)38-31-42(47-26-19-14-9-4)40(29-36(34)38)45-24-17-12-7-2/h21-22,28-32H,6-20,23-27H2,1-5H3 |
InChI Key |
IXQMURHICQTUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C3=CC(=C(C=C3C4=CC(=C(C=C42)OCCCCC)OCCCCC)OCCCCC)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


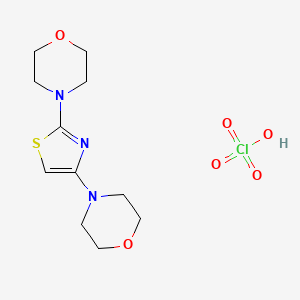
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![2-Amino-N-(2-{[3-(2-aminophenyl)-3-oxopropyl]disulfanyl}ethyl)benzamide](/img/structure/B14268745.png)
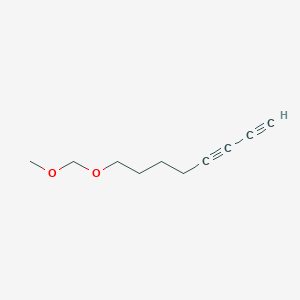
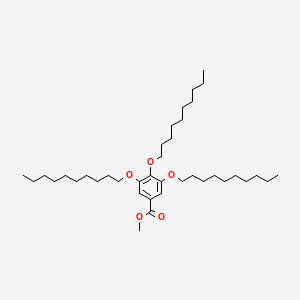
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
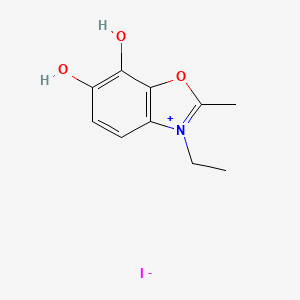
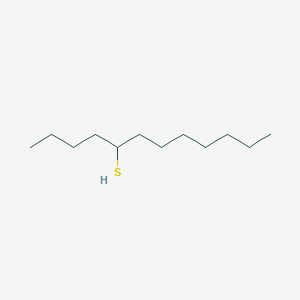
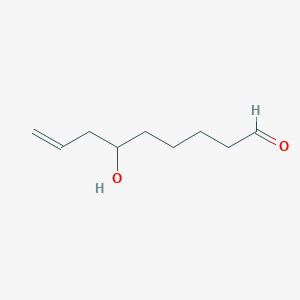
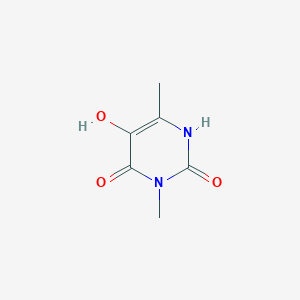
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)


